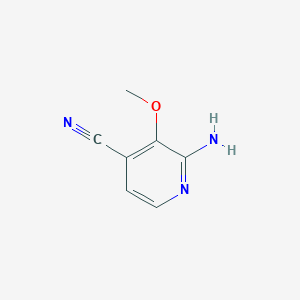

2-Amino-3-methoxyisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-5(4-8)2-3-10-7(6)9/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABASPPBWBYZPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Methoxyisonicotinonitrile

Strategies for Pyridine (B92270) Ring Construction

The formation of the central pyridine ring is a critical step in the synthesis of 2-Amino-3-methoxyisonicotinonitrile. Several methodologies can be employed, including multicomponent reactions, cycloaddition reactions, and ring-closing strategies.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 2-aminopyridine (B139424) derivatives in a single step from simple starting materials. researchgate.netnih.gov These reactions are atom-economical and can significantly shorten synthetic sequences. nih.gov

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which is a pseudo-four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849). nih.gov While not directly yielding the target compound, this and similar MCRs establish the foundational pyridine structure.

More relevant to the synthesis of 2-amino-3-cyanopyridines are four-component reactions. For instance, a reaction between a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-amino-3-cyanopyridines. scielo.brresearchgate.net The use of a heterogeneous and recyclable copper nanoparticle on charcoal catalyst has been shown to be effective in this transformation. scielo.brresearchgate.net

A general scheme for a four-component synthesis of 2-aminopyridine derivatives is presented below:

A representative scheme for the four-component synthesis of 2-aminopyridine derivatives.

A representative scheme for the four-component synthesis of 2-aminopyridine derivatives.To specifically synthesize this compound via an MCR, precursors bearing the methoxy (B1213986) group would be required.

Cycloaddition reactions, particularly [3+2] and [3π + 2σ] cycloadditions, are powerful tools for the construction of five-membered rings, which can then be elaborated into pyridines. uchicago.eduresearchgate.netchemrxiv.org While not a direct route to the six-membered pyridine ring, intermediates formed through cycloaddition can undergo subsequent transformations.

For example, the reaction of nitrones with conjugated nitroalkenes is a common strategy for synthesizing isoxazolidines, which are five-membered heterocyclic compounds. researchgate.net Another example involves the pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes to produce 2-azabicyclo[3.1.1]heptenes. chemrxiv.org These intermediates can potentially be converted to the desired pyridine structure through ring-opening and rearrangement reactions.

Ring-closing metathesis and other cyclization strategies are fundamental in forming the pyridine ring from acyclic precursors. These methods involve the intramolecular condensation or reaction of a linear chain containing the necessary atoms to form the heterocyclic ring.

For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves a two-step process where chalcones are first formed from acetophenones and aldehydes. These chalcones are then reacted with malononitrile and ammonium acetate under refluxing conditions to yield the final substituted pyridine product. mdpi.com This final step is a ring-closing reaction that forms the 2-aminopyridine core.

Functional Group Introduction and Modification

Once the pyridine core is established, or in some cases, during its formation, the specific amino and methoxy groups must be introduced at the correct positions.

The introduction of an amino group onto a pyridine ring, known as amination, is a crucial transformation. ntu.edu.sg Several methods exist for this purpose:

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing an amino group, especially at the 2- and 4-positions of the pyridine ring. ntu.edu.sg It typically involves the reaction of a halopyridine with an amine nucleophile.

Transition-Metal-Catalyzed Amination: This state-of-the-art approach often utilizes transition metals to catalyze the amination of halopyridines. ntu.edu.sg

Electrophilic Amination: This method involves the reaction of pyridyl metal nucleophiles with N-electrophiles. ntu.edu.sg

Radical Amination: Redox catalysis can be used to facilitate the radical imidation or amination of pyridines. ntu.edu.sg

A notable development is the use of sodium hydride (NaH) in combination with lithium iodide (LiI) to achieve C3-amination of 3-methoxypyridine (B1141550). ntu.edu.sg This transition-metal-free process offers a direct route to 3-aminopyridine (B143674) derivatives.

Table 1: Amination of 3-Methoxypyridine

| Amine | Product | Yield (%) |

| Piperidine | 3-(Piperidin-1-yl)pyridine | 88 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | - |

| Azepane | 3-(Azepan-1-yl)pyridine | - |

Data represents the yield of the C3-amination product of 3-methoxypyridine with various amines using a NaH-LiI system. ntu.edu.sg

The methoxy group can be introduced onto the pyridine ring through several synthetic strategies. One common method is the nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source.

For example, the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide in anhydrous methanol (B129727) exclusively yields 2-methoxy derivatives. researchgate.net This highlights the regioselectivity of the reaction under specific conditions. Similarly, nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide can provide 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Another approach involves the methoxylation of a pre-existing functional group. For instance, fluoroacetophenone can undergo nucleophilic substitution with sodium methoxide to yield a methoxyphenylethanone. nih.gov

Nitrile Group Formation Methods

The introduction of the nitrile (-C≡N) group is a critical step in the synthesis of this compound. Several established methods in organic chemistry for nitrile formation are applicable.

One of the most common methods is the dehydration of primary amides . wikipedia.orglibretexts.org In a potential pathway to the target compound, the corresponding primary amide, 2-Amino-3-methoxyisonicotinamide, could be subjected to dehydration. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). wikipedia.org The process involves the removal of a water molecule from the amide group to yield the nitrile. libretexts.org

Another fundamental route to nitriles is through nucleophilic substitution reactions . ebsco.com This typically involves the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. libretexts.orgchemguide.co.uk In the context of synthesizing the target molecule, a precursor containing a suitable leaving group (e.g., a halogen) at the 4-position of the pyridine ring could be displaced by a cyanide ion. This method is particularly useful for extending a carbon chain. libretexts.org

The Sandmeyer reaction provides a classic method for introducing a cyano group onto an aromatic ring. This involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to install the nitrile group. While effective, this multi-step process is often superseded by more direct modern methods.

Finally, methods starting from aldehydes or ketones, which are converted to cyanohydrins, are also a major pathway to nitriles. wikipedia.orgchemguide.co.uk However, this is less directly applicable to the synthesis of an aromatic nitrile like this compound unless the pyridine ring itself is constructed from acyclic precursors already containing the requisite functional groups.

Catalytic Systems in this compound Synthesis

Modern synthetic strategies increasingly rely on catalysis to improve efficiency, selectivity, and sustainability. The synthesis of 2-aminonicotinonitrile derivatives, including the title compound, benefits significantly from various catalytic approaches. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. Research has demonstrated the efficacy of copper-based heterogeneous catalysts in the synthesis of 2-aminonicotinonitrile derivatives. For instance, a CuI@Al₂O₃ nanocatalyst has been successfully employed for the green synthesis of 2-aminonicotinonitriles. researchgate.net This system allows for high yields in short reaction times under neat (solvent-free) conditions. researchgate.net The catalyst's reusability for multiple cycles without a significant loss of activity underscores its practical advantages. researchgate.net Another example involves a Cu/HM catalyst, which was found to be an efficient heterogeneous system for related coupling reactions under solvent-free conditions. researchgate.net

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. researchgate.netnih.gov While specific organocatalytic methods for this compound are not extensively detailed, analogous syntheses provide insight into potential strategies. For example, the synthesis of structurally related 2-aminothiophene-3-carbonitrile (B183302) derivatives has been achieved using diethylamine (B46881) (Et₂NH) as an inexpensive and environmentally friendly catalyst under solvent-free conditions. researchgate.net This suggests that simple organic bases could be effective catalysts for key bond-forming steps in the synthesis of the target molecule, likely by activating substrates through the formation of reactive intermediates.

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. The synthesis of substituted pyridines and related heterocycles often employs metal catalysts.

Research into the synthesis of 2-aminonicotinonitrile derivatives has highlighted several effective metal-catalyzed systems. A magnetically retrievable maghemite-Cu nanocatalyst has been developed for various bond-forming reactions, including C-N bond formation relevant to this synthesis. researchgate.net Cobalt-based catalysts have also been shown to be effective; for example, a Co(II)-catalyst has been used for the sustainable synthesis of substituted pyridines from alcohols and ammonium acetate. researchgate.net Iodine, though not a metal, can act as a catalyst in metal-free systems, promoting cascade reactions to form 2-aminobenzothiazoles, a process involving C-N bond formation that shares mechanistic principles with the synthesis of aminopyridines. organic-chemistry.org

The table below summarizes catalytic systems used in the synthesis of related aminonicotinonitrile structures.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| CuI@Al₂O₃ | Synthesis of 2-aminonicotinonitriles | Green approach, high yield, short reaction time, solvent-free, reusable catalyst. | researchgate.net |

| Maghemite-Cu | C-O, C-N, and C-S bond formation | Magnetically retrievable, efficient, inexpensive precursors. | researchgate.net |

| Co(II)-complex | Synthesis of pyridines | Sustainable, uses alcohol feedstock. | researchgate.net |

| Et₂NH | Synthesis of 2-aminothiophene-3-carbonitriles | Inexpensive, environmentally friendly, solvent-free. | researchgate.net |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly integral to the development of synthetic routes for fine chemicals like this compound. Key goals include maximizing atom economy, using safer solvents and auxiliaries, and employing catalytic reagents over stoichiometric ones. acs.orgskpharmteco.com

Solvent-Free Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which account for a significant portion of the mass and environmental impact of chemical processes. skpharmteco.com Performing reactions under solvent-free or "neat" conditions is an ideal approach. researchgate.net

The synthesis of aminonitrile derivatives has been successfully adapted to these conditions. As mentioned previously, the CuI@Al₂O₃-catalyzed synthesis of 2-aminonicotinonitriles proceeds efficiently under neat conditions. researchgate.net Similarly, the synthesis of 2-aminothiophene-3-carbonitrile derivatives has been accomplished through high-speed vibration milling, a mechanochemical technique that obviates the need for a solvent. researchgate.net These methods not only reduce waste but can also lead to shorter reaction times and simpler product isolation. researchgate.net The adoption of such solvent-free methods represents a significant step towards a more sustainable synthesis of this compound.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgresearchgate.net An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. researchgate.net

In the context of synthesizing substituted 2-aminopyridines, multi-component reactions (MCRs) are often employed. A common approach is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with a cyanacetamide, or a variation using an aldehyde, a ketone, malononitrile, and an ammonium source. rsc.orgresearchgate.net

Consider a generalized, hypothetical one-pot synthesis of a 2-amino-3-cyanopyridine (B104079) derivative, which shares the core structure of this compound. The atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 1: Hypothetical Atom Economy Calculation for a Generalized 2-Amino-3-cyanopyridine Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry | Total MW of Reactants |

| Benzaldehyde | C₇H₆O | 106.12 | 1 | |

| Acetophenone | C₈H₈O | 120.15 | 1 | |

| Malononitrile | C₃H₂N₂ | 66.06 | 1 | |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1 | |

| Total | 369.41 | |||

| Product | ||||

| 2-Amino-4,6-diphenyl-3-cyanopyridine | C₂₂H₁₅N₃ | 321.38 | 1 | |

| Byproducts | ||||

| Acetic Acid | CH₃COOH | 60.05 | 1 | |

| Water | H₂O | 18.02 | 2 |

Atom Economy Calculation:

(321.38 / 369.41) x 100 = 86.99%

This calculation demonstrates a relatively high atom economy, a characteristic advantage of many multi-component reactions. researchgate.net However, it is crucial to also consider other efficiency metrics such as reaction yield, E-factor (Environmental Factor), and Process Mass Intensity (PMI), which account for solvents, reagents used in workup, and reaction yield to provide a more holistic view of the process's greenness. For instance, while the atom economy might be high, the use of large volumes of solvents for reaction and purification would result in a poor E-factor and high PMI.

Sustainable Reagent Selection

The choice of reagents, including catalysts and solvents, is paramount in developing a sustainable synthetic process. The principles of green chemistry advocate for the use of non-toxic, renewable, and efficient reagents that minimize waste and environmental impact. rsc.org

Catalysts:

Traditional syntheses of pyridine derivatives often relied on stoichiometric amounts of strong bases or acids, leading to significant waste streams. Modern approaches focus on catalytic methods. For the synthesis of 2-amino-3-cyanopyridine derivatives, a variety of more sustainable catalysts have been explored:

Heterogeneous Catalysts: Solid-supported catalysts, such as copper nanoparticles on charcoal (Cu/C), offer significant advantages. google.com They are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse over multiple cycles without a significant loss of activity. This simplifies product purification and reduces waste. google.com

Organocatalysts: Small organic molecules, such as ammonium chloride or imidazole, can effectively catalyze the formation of aminonitriles. researchgate.netresearchgate.net These are often inexpensive, readily available, and have lower toxicity compared to many metal-based catalysts.

Biocatalysts: The use of enzymes, such as nitrile hydratases, represents a highly sustainable approach for converting nitriles to amides under mild aqueous conditions, although their application would be for subsequent transformations of the nitrile group rather than the initial ring formation.

Solvents:

The selection of a solvent is a critical factor in the sustainability of a synthetic route. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of alternative, more benign solvents.

Table 2: Comparison of Solvents for Aminonitrile Synthesis

| Solvent | Classification | Advantages | Disadvantages | Reference |

| Ethanol (B145695) | Green | Renewable, low toxicity, biodegradable. | May require heating to achieve good reaction rates. | researchgate.net |

| Water | Green | Non-toxic, non-flammable, inexpensive. | Poor solubility of many organic reactants, may require co-solvents or specific catalysts. | google.com |

| Polyethylene Glycol (PEG) | Green | Low volatility, low toxicity, potential for reuse. | Can be viscous, making product isolation more challenging. | rsc.org |

| Dichloromethane (DCM) | Halogenated | Effective for a wide range of reactions. | Suspected carcinogen, environmentally persistent. | rsc.org |

| Toluene | Hydrocarbon | Effective for a wide range of reactions. | Toxic, volatile organic compound (VOC). | rsc.org |

For the synthesis of this compound, an ideal process would utilize a recyclable catalyst in a green solvent like ethanol or water, or potentially under solvent-free conditions, to maximize sustainability. researchgate.netresearchgate.net The pursuit of such methodologies aligns with the broader goals of the pharmaceutical and chemical industries to develop more environmentally responsible manufacturing processes.

Reactivity and Chemical Transformations of 2 Amino 3 Methoxyisonicotinonitrile

Reactions Involving the 2-Amino Group

The 2-amino group is the primary center of nucleophilicity in the molecule. Its reactivity is significantly enhanced by the adjacent electron-donating 3-methoxy group, making it readily available for a variety of chemical transformations.

Nucleophilic Reactivity and Condensation Reactions

The amino group in 2-amino-3-methoxyisonicotinonitrile exhibits potent nucleophilic character, readily engaging in condensation reactions with electrophilic partners. This reactivity is the foundation for its use in constructing more complex molecular architectures. A primary application is in the synthesis of fused pyrimidine (B1678525) rings through cyclocondensation.

These reactions typically proceed via an initial nucleophilic attack from the 2-amino group onto a carbonyl or equivalent electrophilic center, followed by an intramolecular cyclization involving the 4-cyano group, a process often referred to as a Thorpe-Ziegler reaction. For instance, condensation with single-carbon electrophiles like formamide (B127407) or urea (B33335) serves as a common strategy to build the pyrido[2,3-d]pyrimidine (B1209978) scaffold. jocpr.com The active methylene (B1212753) group in compounds like malononitrile (B47326) and the carbonyl carbons of various aldehydes and ketones are also common reaction partners in Knoevenagel-type condensations. scispace.com

Derivatization via Amine Functionality

Beyond cyclizations, the 2-amino group can be derivatized through various reactions, allowing for fine-tuning of the molecule's properties. These transformations utilize the amine's nucleophilicity to form new covalent bonds. Commercially available derivatives of this compound (CAS 98651-70-8) highlight several of these possibilities. chemicalbook.com

For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) results in the formation of a formamidine (B1211174) derivative. It can also be converted into a substituted hydrazine (B178648) or react with substituted anilines to form diarylamine structures. chemicalbook.com These derivatizations are crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Below is a table of known derivatives formed via the amine functionality:

Interactive Table: Derivatives of this compound| Derivative Name | Reactant/Reagent | Resulting Functionality | Reference |

|---|---|---|---|

| N'-(3-Cyano-4-methoxy-2-pyridinyl)-N,N-dimethyliminoformamide | DMF-DMA | Formamidine | chemicalbook.com |

| 4-Methoxy-2-(1-methylhydrazino)nicotinonitrile | (Not Specified, likely a methylhydrazine precursor) | Substituted Hydrazine | chemicalbook.com |

| 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile | 3,4-Dichloroaniline | Diarylamine | chemicalbook.com |

Cyclization Reactions Utilizing the Amino Group

The most significant and widely exploited reactivity of this compound involves its use as a precursor for fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This class of compounds is of great interest in medicinal chemistry for its members' roles as kinase inhibitors and anti-tumor agents. niscpr.res.innih.gov

The synthesis of the pyrido[2,3-d]pyrimidine core is efficiently achieved by reacting the 2-aminopyridine-4-carbonitrile moiety with reagents that can provide a one-carbon or three-atom fragment to form the new pyrimidine ring. The reaction involves a cyclocondensation where the 2-amino group and the 4-cyano group both participate. jocpr.comnih.gov

A general and effective method is the condensation with formamide, which upon heating, provides the 4-aminopyrido[2,3-d]pyrimidine skeleton. jocpr.com Similarly, reacting with urea or thiourea (B124793) can yield the corresponding 4-hydroxy (or its tautomer, 4-oxo) and 4-mercapto derivatives, respectively. jocpr.com

Table: Representative Cyclization Reactions

| Reagent | Resulting Fused Ring System | Substituent at C4 of Pyrimidine | Reference |

|---|---|---|---|

| Formamide | Pyrido[2,3-d]pyrimidine | Amino (-NH₂) | jocpr.com |

| Urea | Pyrido[2,3-d]pyrimidine | Hydroxy (-OH) / Oxo (=O) | jocpr.com |

| Thiourea | Pyrido[2,3-d]pyrimidine | Mercapto (-SH) / Thioxo (=S) | jocpr.com |

| Guanidine | Pyrido[2,3-d]pyrimidine | Amino (-NH₂) | nih.gov |

Transformations of the 3-Methoxy Group

Cleavage and Replacement Reactions

Role of Methoxy (B1213986) Group in Directing Reactions

The 3-methoxy group plays a significant electronic role in modulating the reactivity of the pyridine (B92270) ring and its substituents. As a strong electron-donating group through resonance, it has two primary effects:

Enhancement of Nucleophilicity: The methoxy group is positioned ortho to the 2-amino group. Its electron-donating nature increases the electron density on the amino nitrogen, thereby enhancing its nucleophilicity. This makes the amino group more reactive towards electrophiles, facilitating the condensation and cyclization reactions detailed in section 3.1. nih.gov

Activation of the Pyridine Ring: The combined electron-donating effects of the amino and methoxy groups make the pyridine ring electron-rich. This heightened electron density makes the ring system susceptible to metabolic oxidation. Indeed, studies on related 3-methoxy-2-aminopyridine-containing kinase inhibitors have shown that this core is a site of metabolic activity, leading to the formation of reactive metabolites. nih.gov Efforts to mitigate this involved structural modifications designed to reduce the electron density of the pyridine ring, underscoring the powerful activating influence of the methoxy group. nih.gov

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. pressbooks.publibretexts.org This inherent electrophilicity is the primary driver for many of its characteristic reactions.

Nucleophilic Attack at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This initial addition reaction leads to the formation of an imine anion intermediate, which can then undergo further reactions. pressbooks.publibretexts.org

Common nucleophiles that react with nitriles include organometallic reagents like Grignard reagents and organolithium compounds. chemistrysteps.comlibretexts.org The reaction with a Grignard reagent, for instance, results in the formation of a ketone after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.orgyoutube.com Similarly, strong reducing agents, such as lithium aluminum hydride (LiAlH₄), act as a source of hydride nucleophiles (H⁻) that attack the nitrile carbon. libretexts.orglibretexts.org

The reactivity of the nitrile group towards nucleophiles can be influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the electron-donating amino and methoxy groups increase the electron density on the pyridine ring, which could potentially modulate the electrophilicity of the nitrile carbon. However, the electron-withdrawing nature of the pyridine nitrogen itself and the nitrile group are dominant factors. Studies on related cyanopyridines have shown that the heteroaromatic ring's electron-withdrawing effect enhances the nitrile's reactivity toward nucleophiles. nih.gov For example, 2-cyanopyridine (B140075) derivatives are highly reactive towards nucleophilic attack by species like cysteine. nih.gov

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.orgchemistrysteps.com The reaction typically proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the amide. youtube.com

Acid-catalyzed hydrolysis: In the presence of a strong acid like hydrochloric acid and heat, the nitrile is protonated, which increases its electrophilicity and facilitates the attack by water. chemistrysteps.comchemistrysteps.comyoutube.com This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) solution, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.comchemistrysteps.com This process ultimately forms a carboxylate salt and ammonia (B1221849). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. libretexts.org

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | Dilute HCl, heat | 2-Amino-3-methoxyisonicotinic acid |

| Hydrolysis (Basic) | NaOH solution, heat | Sodium 2-amino-3-methoxyisonicotinate |

| Reduction | 1. LiAlH₄, 2. H₂O | (2-Amino-3-methoxypyridin-4-yl)methanamine |

Table 1: General Hydrolysis and Reduction Pathways of the Nitrile Group

Cycloaddition Reactions Involving the Nitrile Moiety

Pyridine Ring Functionalization and Modification

The pyridine ring in this compound is activated towards electrophilic attack by the electron-donating amino and methoxy groups, while also being susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogen.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. libretexts.orgtotal-synthesis.commasterorganicchemistry.com The regioselectivity of EAS on a substituted pyridine ring is directed by the electronic properties of the existing substituents. In this compound, the powerful electron-donating amino group and the methoxy group are expected to direct incoming electrophiles to the positions ortho and para to them.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

In the case of this compound, the positions available for substitution are C5 and C6. The activating groups at C2 and C3 would likely direct an incoming electrophile to the C5 position. However, direct nitration of aminopyridines can be complicated due to the sensitivity of the amino group to the strongly oxidizing and acidic conditions. google.com Often, protection of the amino group is required to achieve selective nitration. google.com

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-3-methoxy-5-nitroisonicotinonitrile |

| Bromination | Br₂, FeBr₃ | 2-Amino-5-bromo-3-methoxyisonicotinonitrile |

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) is a key reaction for pyridines, especially those bearing good leaving groups and electron-withdrawing substituents. wikipedia.orglibretexts.orgyoutube.com The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring more susceptible to nucleophilic attack than benzene, particularly at the α (2 and 6) and γ (4) positions. wikipedia.org

While this compound does not have a typical leaving group like a halogen at a position activated for SNAr, the possibility of displacing a group like methoxy under forcing conditions or through activation cannot be entirely ruled out. More commonly, nucleophilic substitution reactions on pyridine rings are facilitated by the presence of an activating group, such as a nitro group, ortho or para to a leaving group. libretexts.org

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position. wikipedia.org In the context of this compound, it is conceivable that under specific conditions, a strong nucleophile could potentially displace a substituent, though such reactivity has not been documented in the searched literature for this specific compound. Research on 2-R-3-nitropyridines has shown that a nitro group can be displaced by nucleophiles. nih.gov

Side-Chain Modifications on the Isonicotinonitrile Scaffold

While extensive research specifically detailing the side-chain modifications of this compound is limited, the reactivity of the individual functional groups is well-established in related chemical systems. These known reactions provide a strong basis for predicting the chemical transformations that this compound can undergo. The primary sites for side-chain modification are the amino group at the 2-position and the cyano group at the 4-position.

Reactions involving the Amino Group: The amino group in 2-aminopyridine (B139424) derivatives is a versatile handle for introducing a variety of substituents. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of new heterocyclic rings. For instance, 2-aminopyridines can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. Alkylation, while sometimes challenging due to the potential for reaction at the ring nitrogen, can be achieved under specific conditions to yield secondary or tertiary amines. Furthermore, the amino group can participate in condensation reactions with various electrophiles to construct fused heterocyclic systems, a common strategy in medicinal chemistry.

A documented example of the reactivity of the amino group in this compound involves its reaction with N-methylformohydrazide in the presence of a strong base, potassium tert-butoxide. This transformation highlights the ability of the amino group to act as a nucleophile in the construction of more complex molecular architectures.

Reactions involving the Cyano Group: The cyano (nitrile) group is a highly versatile functional group that can be converted into a wide array of other functionalities. Common transformations of the nitrile group on a pyridine ring include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate. This provides a route to isonicotinic acid derivatives.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This modification is valuable for introducing a flexible linker.

Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic rings.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbon atom of the nitrile, which upon hydrolysis, yield ketones. chemistrysteps.com

The direct reaction of 2- and 4-cyanopyridines with lithium amides has been shown to result in the displacement of the cyanide group, affording the corresponding aminopyridines. researchgate.net This indicates that the cyano group can also act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions. researchgate.net

The following table summarizes the potential side-chain modifications on the isonicotinonitrile scaffold based on the known reactivity of its constituent functional groups.

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

| 2-Amino | Acylation | Acid chlorides, Anhydrides | N-acyl-2-amino-3-methoxyisonicotinonitrile |

| 2-Amino | Alkylation | Alkyl halides | N-alkyl-2-amino-3-methoxyisonicotinonitrile |

| 2-Amino | Condensation | Dicarbonyl compounds | Fused heterocyclic systems |

| 4-Cyano | Hydrolysis | H₃O⁺ or OH⁻ | 2-Amino-3-methoxyisonicotinic acid/amide |

| 4-Cyano | Reduction | LiAlH₄, Catalytic Hydrogenation | (2-Amino-3-methoxypyridin-4-yl)methanamine |

| 4-Cyano | Nucleophilic Addition | Grignard reagents (RMgX) | 2-Amino-3-methoxy-4-acylpyridine |

| 4-Cyano | Displacement | Lithium amides | 2,4-Diamino-3-methoxypyridine |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for reactions involving this compound are not widely available in the scientific literature. However, the mechanisms of the key transformations can be inferred from extensive studies on analogous pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com The presence of the electron-donating amino and methoxy groups at the 2- and 3-positions, respectively, would generally be expected to decrease the electrophilicity of the ring. However, the strong electron-withdrawing effect of the cyano group at the 4-position significantly activates this position towards nucleophilic attack.

The mechanism of nucleophilic aromatic substitution on the pyridine ring typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quora.com In the case of a reaction at the 4-position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides substantial stabilization. quora.com

For reactions involving the displacement of a leaving group at the 2- or 4-position, the stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nature of the cyano group would facilitate the formation of this intermediate.

Reactions at the Cyano Group: The reactions of the cyano group are mechanistically diverse.

Hydrolysis: The acid-catalyzed hydrolysis of a nitrile begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com The base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation to give the amide.

Reduction: The reduction of a nitrile with a hydride reagent like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon of the C≡N triple bond, forming an imine anion intermediate. chemistrysteps.com This intermediate is then further reduced to the amine. chemistrysteps.com

Nucleophilic Addition of Organometallics: The reaction with a Grignard reagent starts with the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile. This forms an imine salt which, upon acidic workup, is hydrolyzed to a ketone. chemistrysteps.com

The following table outlines the probable mechanistic pathways for key transformations of this compound.

| Transformation | Mechanistic Pathway | Key Intermediates |

| Nucleophilic Aromatic Substitution (at C4) | Addition-Elimination (SNAr) | Meisenheimer complex |

| Acid-Catalyzed Nitrile Hydrolysis | Protonation, Nucleophilic attack by H₂O | Imidic acid, Amide |

| Base-Catalyzed Nitrile Hydrolysis | Nucleophilic attack by OH⁻ | Imine anion, Amide |

| Nitrile Reduction with LiAlH₄ | Nucleophilic hydride addition | Imine anion |

| Reaction of Nitrile with Grignard Reagent | Nucleophilic addition | Imine salt |

Derivatization Strategies and Synthesis of Analogues from 2 Amino 3 Methoxyisonicotinonitrile

Synthesis of Substituted Pyridine (B92270) Derivatives

The 2-amino-3-methoxyisonicotinonitrile core can be readily modified to introduce a variety of substituents onto the pyridine ring, thereby modulating its electronic and steric properties. The amino and nitrile groups are particularly amenable to a range of chemical transformations. For instance, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce halides, hydroxyl, or other functional groups at the 2-position.

Furthermore, multicomponent reactions involving ylidenemalononitriles, which share a similar structural motif with this compound, have been shown to be effective in producing multi-substituted pyridines under mild, solvent-free conditions at room temperature. rsc.org This suggests that analogous strategies could be employed with this compound to achieve a diverse range of substituted pyridine derivatives. The synthesis of various 2-aminopyridine (B139424) compounds has been explored through methods such as the reaction of 2,4-pentadiene nitrile compounds with amines. google.com These approaches highlight the potential for creating a library of substituted pyridines from the parent molecule.

Formation of Fused Heterocyclic Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The ortho-positioning of the amino and nitrile groups facilitates intramolecular cyclization reactions to form a second ring fused to the pyridine core.

Pyrido[2,3-d]pyrimidine (B1209978) Systems

A prominent class of fused heterocycles derived from this compound are the pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest due to their diverse biological activities. The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of the o-aminonicotinonitrile with various reagents to construct the pyrimidine (B1678525) ring.

For example, acylation or thioacylation of the amino group, followed by intramolecular heterocyclization, can afford the desired pyrido[2,3-d]pyrimidine core. rsc.org In some synthetic routes, 2-aminonicotinic acid, a related compound, is reacted with urea (B33335) to form an intermediate that is subsequently chlorinated and cyclized to yield the pyrido[2,3-d]pyrimidine scaffold. nih.gov Other methods involve the condensation of 4-aminopyrimidines with malondialdehyde derivatives. epo.org The versatility of these synthetic strategies allows for the introduction of a wide range of substituents on both the pyridine and the newly formed pyrimidine ring, leading to a large library of potential drug candidates. nih.gov

Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis

| Reagent/Reaction Type | Intermediate/Product | Reference |

| Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidine derivatives | rsc.org |

| Urea, then POCl₃ | Chlorinated pyrido[2,3-d]pyrimidine intermediate | nih.gov |

| Malondialdehyde derivatives | Pyrido[2,3-d]pyrimidines | epo.org |

| αβ-Unsaturated aldehydes, ethyl ethoxymethylenemalonate | Pyrido[3,2-d]pyrimidines | rsc.org |

Imidazo[1,2-a]pyridine Scaffolds

Another important class of fused heterocycles accessible from precursors related to this compound are the imidazo[1,2-a]pyridines. These compounds are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. rsc.org The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org

A common approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone. For instance, the cyclization of aminopyridines with chloro ketones can yield imidazo[1,2-a]pyridines. nih.gov Other methods include the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org The synthesis of these scaffolds can also be achieved by reacting 2-aminopyridine with bromo pyruvic acid. uantwerpen.be

Table 2: Synthetic Strategies for Imidazo[1,2-a]pyridine Systems

| Starting Materials | Reaction Conditions/Catalyst | Product | Reference |

| 2-Aminopyridines and Chloro ketones | Cyclization | Imidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridines and Acetophenones | CuI-catalyzed aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine and Bromo pyruvic acid | Ethanol (B145695), 80°C | Imidazo[1,2-a]pyridine-2-carboxylic acid | uantwerpen.be |

| 2-Aminopyridine-containing amides | Triflic anhydride, K₂CO₃ | 3-Aminoimidazo[1,2-a]pyridines | organic-chemistry.org |

Other Annulated Ring Systems

The reactivity of this compound and its derivatives allows for the synthesis of other annulated ring systems beyond pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. For example, thieno[2,3-b]pyridine (B153569) derivatives can be synthesized from 3,5-dicyanopyridine intermediates, which share structural similarities with the title compound. nih.gov The Gewald synthesis, reacting N-substituted 4-piperidones with malononitrile (B47326), is a key method for preparing the related 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitriles. nih.gov These examples underscore the broad potential of this compound as a building block for a diverse range of fused heterocyclic scaffolds.

Structural Elaboration via Amino and Nitrile Group Transformations

The amino and nitrile functionalities of this compound are key handles for structural elaboration. These groups can be transformed into a variety of other functional groups, providing access to a wider range of analogues.

The amino group can be modified through reactions such as acylation, alkylation, and arylation to introduce new substituents. nih.gov It can also serve as a nucleophile in condensation reactions to form imines or be involved in the construction of new heterocyclic rings.

The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, which can then undergo further transformations. Reduction of the nitrile group can yield a primary amine, providing another point for derivatization. Additionally, the nitrile group can participate in cycloaddition reactions or be used to construct nitrogen-containing heterocycles. For instance, the synthesis of 2-amino-pyridine-3-carbonitrile derivatives has been explored for various applications. researchgate.net

Generation of Analogues with Modified Methoxy (B1213986) Substitutions

The methoxy group at the 3-position of the pyridine ring also offers opportunities for structural modification. Cleavage of the methyl ether can provide a hydroxyl group, which can then be alkylated or acylated to introduce a variety of new ether or ester functionalities. This modification can significantly impact the compound's solubility, lipophilicity, and biological activity.

The synthesis of enantiomerically enriched 2-amino-3-hydroxypropylphosphonates has been achieved starting from N-protected (aziridin-2-yl)methylphosphonates, demonstrating the feasibility of introducing more complex side chains after demethylation. mdpi.com The ability to modify the substituent at this position further expands the chemical space that can be explored starting from this compound.

Applications of 2 Amino 3 Methoxyisonicotinonitrile in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Organic Molecules

The inherent reactivity of 2-Amino-3-methoxyisonicotinonitrile, conferred by its multiple functional groups, makes it a significant building block for the synthesis of complex heterocyclic systems. The electron-donating amino and methoxy (B1213986) groups activate the pyridine (B92270) ring, while the cyano group can participate in or direct a variety of chemical transformations.

A notable application is its use as a key intermediate in the synthesis of substituted heterocyclic compounds with potential therapeutic applications. For instance, it serves as a foundational scaffold for creating fused ring systems. In a documented synthetic pathway, this compound is reacted with N-methylformohydrazide in the presence of a strong base, potassium tert-butoxide, to construct a triazolopyridine core. google.com This reaction exemplifies its role as a precursor to complex molecules where the pyridine and amino-nitrile functionalities are essential for the desired cyclization and annulation reactions. google.com

Role in the Construction of Functional Organic Materials

Based on currently available scientific literature, there are no specific research findings detailing the application of this compound in the construction of functional organic materials.

Precursor in the Synthesis of Chemical Probes

While the derivatives of this compound have been explored for their biological activity, there is no direct evidence in the reviewed literature of its specific use as a precursor for chemical probes intended for target identification or imaging.

Enabling Reagent for Novel Synthetic Methodologies

This compound has been utilized as a key enabling reagent in a multi-step synthesis designed to produce complex heterocyclic compounds. Its structure is pivotal for a methodology involving a base-mediated condensation and cyclization to form a fused google.comtriazolo[1,5-a]pyridine system.

The process involves the reaction of the amino-nitrile with a hydrazide derivative. The amino group of the isonicotinonitrile acts as a nucleophile, and the nitrile group participates in the cyclization, leading to the formation of a new heterocyclic ring fused to the original pyridine core. This specific transformation highlights the compound's utility in methodologies aimed at creating complex drug-like scaffolds. google.com

Detailed Research Findings

The primary documented use of this compound is in the synthesis of heterocyclic compounds intended as modulators of immune responses. The following table details a specific reaction where it serves as a critical starting material. google.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | N-methylformohydrazide | Potassium tert-butoxide | Tetrahydrofuran (THF) | 8-methoxy-2-methyl- google.comtriazolo[1,5-a]pyridin-5-amine |

Advanced Analytical Methodologies for the Characterization of 2 Amino 3 Methoxyisonicotinonitrile

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides valuable information regarding the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. For 2-Amino-3-methoxyisonicotinonitrile, the FT-IR spectrum is expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N stretching: The nitrile group (-C≡N) would present a sharp, medium-intensity band in the range of 2210-2260 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy (B1213986) group (-OCH₃) would be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: The pyridine (B92270) ring vibrations would result in several bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the methoxy group is anticipated to produce a strong band in the 1000-1300 cm⁻¹ range.

N-H bending: The bending vibration of the amino group would likely be observed around 1600-1650 cm⁻¹.

A hypothetical data table for the FT-IR analysis is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) stretch | 3300-3500 | Medium |

| Nitrile (-C≡N) stretch | 2210-2260 | Medium, Sharp |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=C, C=N stretch | 1400-1600 | Medium to Strong |

| C-O stretch | 1000-1300 | Strong |

| N-H bend | 1600-1650 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would be expected to show a strong signal for the nitrile group (C≡N) and the aromatic ring vibrations. The symmetric vibrations of the molecule would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would be:

Amino Protons (-NH₂): A broad singlet, the chemical shift of which would be solvent-dependent.

Aromatic Protons: The pyridine ring has two protons. Their chemical shifts would be in the aromatic region (typically δ 6.0-8.5 ppm), and their splitting pattern would depend on their coupling with each other.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group, typically in the range of δ 3.5-4.0 ppm.

A hypothetical ¹H NMR data table is provided below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | Variable (solvent dependent) | Broad Singlet | 2H |

| Pyridine-H | 6.0 - 8.5 | Doublet | 1H |

| Pyridine-H | 6.0 - 8.5 | Doublet | 1H |

| -OCH₃ | 3.5 - 4.0 | Singlet | 3H |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for the six carbon atoms of the substituted pyridine ring and the one carbon of the methoxy group.

A hypothetical ¹³C NMR data table is as follows:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 150 - 160 |

| C-OCH₃ | 140 - 150 |

| C-CN | 90 - 100 |

| C≡N | 115 - 125 |

| Pyridine-C | 110 - 140 |

| Pyridine-C | 110 - 140 |

| -OCH₃ | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would confirm the coupling between the two protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This would allow for the direct assignment of the protonated carbons in the pyridine ring and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C-3 carbon of the pyridine ring, and from the aromatic protons to adjacent carbons, including the carbon bearing the nitrile group.

Through the combined application of these advanced analytical methodologies, a complete and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometric Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are critical for a thorough characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. This capability is crucial for confirming the molecular formula of this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are capable of delivering mass accuracies in the low parts-per-million (ppm) range. sigmaaldrich.comsigmaaldrich.com

For this compound (C₇H₇N₃O), the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇N₃O |

| Theoretical Monoisotopic Mass | Data not available |

| Expected [M+H]⁺ Ion | Data not available |

| Required Mass Accuracy (ppm) | < 5 |

No specific experimental data for this compound was found in the search results. The table is presented as a template for the type of data that would be generated.

Fragmentation Pattern Analysis

In addition to providing the mass of the intact molecule, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern is unique to a given molecular structure and provides a "fingerprint" for identification. The fragmentation of this compound would be expected to occur at the bonds susceptible to cleavage, such as the C-C bonds of the pyridine ring, the C-O bond of the methoxy group, and the C-CN bond.

Common fragmentation pathways for related aromatic amines and nitriles often involve the loss of small neutral molecules. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of hydrogen cyanide (HCN) from the nitrile group are plausible fragmentation steps. The presence of an amino group can also influence the fragmentation, often leading to characteristic cleavages of the aromatic ring.

Table 2: Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M-CH₃]⁺ | Loss of a methyl group | Data not available |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Data not available |

| [M-CO]⁺ | Loss of carbon monoxide | Data not available |

| [M-NH₂]⁺ | Loss of the amino group | Data not available |

This table is illustrative of the expected fragmentation patterns based on the structure of this compound. No experimental fragmentation data was found in the search results.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Retention Time | Data not available |

Specific HPLC conditions and retention times for this compound are not available in the provided search results. The table outlines a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. Due to the polarity of the amino group, derivatization of this compound may be necessary to increase its volatility for GC analysis. mdpi.comresearchgate.netmatrixscientific.com Common derivatizing agents for amino groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.

Once derivatized, the compound can be injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. The eluting compounds are then detected by the mass spectrometer, providing both retention time data for quantification and mass spectra for identification. nih.gov

Table 4: Potential GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | e.g., BSTFA |

| GC Column | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low to a high temperature |

| MS Ionization Mode | Electron Ionization (EI) |

This table provides a general outline for a GC-MS method. No experimental data for the GC-MS analysis of this compound was found.

X-ray Crystallographic Analysis for Solid-State Structure Determination

To perform this analysis, a single crystal of the compound of suitable quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would reveal the planarity of the pyridine ring, the orientation of the methoxy and amino substituents, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. novasynorganics.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Length (C-O) | Data not available |

| Bond Angle (O-C-C) | Data not available |

| Torsion Angle (C-C-O-C) | Data not available |

No crystallographic data for this compound was found in the search results. This table serves as an example of the data that would be obtained from an X-ray crystal structure analysis.

No Specific Computational Studies Found for this compound

While the requested outline specifies a detailed analysis using methods such as Density Functional Theory (DFT), ab initio and semi-empirical methods, Frontier Molecular Orbital (FMO) theory, and computational modeling of reaction mechanisms, the scientific literature does not appear to contain these specific studies for this compound.

Computational chemistry is a powerful tool for understanding the properties and reactivity of molecules. For many related compounds, such as other substituted aminopyridines and nitriles, extensive theoretical studies have been published. These investigations typically involve:

Quantum Chemical Calculations: Researchers employ methods like DFT and ab initio calculations to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and determine thermodynamic properties. Different functionals and basis sets are often compared to find the most accurate computational model for a given class of compounds.

Electronic Structure and Molecular Orbital Analysis: This involves the study of how electrons are distributed within the molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. Analysis of the electrostatic potential helps to identify electron-rich and electron-deficient regions, which are important for understanding intermolecular interactions.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surface of a chemical reaction involving the compound of interest. This allows for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Unfortunately, without specific research focused on this compound, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate content, including data tables with specific research findings for this particular compound, is contingent on the existence of such primary research.

It is possible that computational studies on this compound exist in proprietary databases or have not yet been published in publicly accessible literature.

Theoretical and Computational Investigations of 2 Amino 3 Methoxyisonicotinonitrile

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization

The study of chemical reactions involving 2-Amino-3-methoxyisonicotinonitrile necessitates the characterization of transition states, which are the highest energy points along a reaction coordinate. Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. iitd.ac.inwikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org

For pyridine (B92270) derivatives, computational methods like Density Functional Theory (DFT) are employed to locate and characterize transition state structures. oberlin.edu These calculations involve optimizing the geometry to find a saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. oberlin.edu The energy of this transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, in reactions such as nucleophilic substitution or electrophilic attack on the pyridine ring, identifying the transition state allows for a detailed understanding of the reaction mechanism.

Table 1: Hypothetical Transition State Calculation Data for a Reaction of this compound

| Parameter | Value |

| Method | DFT (B3LYP/6-31G*) |

| Reactant Energy (Hartree) | -X.XXXX |

| Transition State Energy (Hartree) | -Y.YYYY |

| Activation Energy (kcal/mol) | Z.ZZ |

| Imaginary Frequency (cm⁻¹) | -XXX.X |

This table represents the type of data generated from transition state calculations and is for illustrative purposes.

Energy Profile Calculations

Energy profile calculations provide a comprehensive map of the energy changes that occur during a chemical reaction. By plotting the potential energy against the reaction coordinate, a visual representation of the reaction pathway, including reactants, intermediates, transition states, and products, is obtained.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the structure and understand the electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions occurring within the molecule. Similarly, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). nih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are highly useful for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| UV-Vis (TD-DFT) | λmax (nm) | XXX |

| IR (DFT) | C≡N stretch (cm⁻¹) | ~2230 |

| IR (DFT) | N-H stretch (cm⁻¹) | ~3400-3500 |

| ¹³C NMR (GIAO) | C-CN (ppm) | ~117 |

| ¹H NMR (GIAO) | O-CH₃ (ppm) | ~3.9 |

These values are illustrative and based on typical ranges for similar functional groups.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, study intermolecular interactions, and model the behavior of the molecule in different environments, such as in solution.

For this compound, MD simulations can reveal the preferred conformations of the methoxy (B1213986) and amino groups relative to the pyridine ring. This is crucial for understanding how the molecule might interact with biological targets or other molecules. Reactive force fields, such as ReaxFF, can also be used in MD simulations to study chemical reactions and bond-breaking/forming events at an atomistic level. researchgate.net

Conformational analysis, which can be performed using both quantum mechanical methods and MD simulations, helps to identify the most stable geometric arrangements of the molecule. Understanding the conformational preferences is essential for predicting the molecule's shape and how it will be recognized by other molecules, which is a key aspect of its potential biological activity.

Future Research Directions and Challenges in 2 Amino 3 Methoxyisonicotinonitrile Chemistry

Development of Novel and Efficient Synthetic Routes

The availability of 2-Amino-3-methoxyisonicotinonitrile in sufficient quantities is the gateway to exploring its properties and applications. Future research must prioritize the development of efficient and scalable synthetic methodologies. Drawing inspiration from the synthesis of related 2-amino-3-cyanopyridines, several promising avenues can be pursued. researchgate.net

One key area of focus will be the refinement of one-pot multicomponent reactions (MCRs). researchgate.net These reactions, which combine multiple starting materials in a single step to form a complex product, offer significant advantages in terms of efficiency and sustainability. A potential MCR approach for this compound could involve the condensation of a suitable methoxy-containing ketone, malononitrile (B47326), and an ammonia (B1221849) source. The primary challenge lies in optimizing reaction conditions to favor the desired isomer and maximize yield, as well as in identifying cost-effective and environmentally benign catalysts.

Another research direction is the late-stage functionalization of more readily available pyridine (B92270) precursors. This could involve the development of novel methods for the introduction of the methoxy (B1213986) group onto a pre-existing 2-aminoisonicotinonitrile scaffold. Such an approach would offer modularity and flexibility in generating a library of related compounds for further investigation.

Table 1: Potential Synthetic Strategies and Challenges

| Synthetic Strategy | Advantages | Key Challenges |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Control of regioselectivity, catalyst optimization, substrate availability |

| Late-Stage Functionalization | Modular, allows for diversification | Harsh reaction conditions, development of selective reagents |

Exploration of Unconventional Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and potentially unconventional reactivity profile. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group on the pyridine ring is expected to govern its chemical behavior.

A significant area of future research will be the exploration of cyclization reactions. The amino and nitrile groups are well-positioned to participate in intramolecular and intermolecular cyclizations to construct novel fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researchgate.net The influence of the methoxy group on the electron density of the pyridine ring and on the nucleophilicity of the amino group will be a key aspect to investigate.

Furthermore, the nitrile group itself presents opportunities for a variety of chemical transformations, including hydrolysis to the corresponding amide or carboxylic acid, reduction to an aminomethyl group, or its use in cycloaddition reactions. Understanding how the electronic nature of the substituted pyridine ring modulates the reactivity of the nitrile group compared to other aromatic nitriles will be a fascinating area of study.

Integration into Advanced Materials Science

The pyridine scaffold is a common building block in the design of functional organic materials. The specific electronic and coordination properties of this compound make it an attractive candidate for applications in materials science.

One promising direction is its use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could exhibit interesting properties such as luminescence, porosity, or catalytic activity. mdpi.com A key challenge will be to control the coordination mode and the resulting network topology.

Additionally, the electron-rich nature of the molecule suggests its potential as a building block for organic electronic materials. Research could focus on its incorporation into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of well-defined, high-purity materials for these applications will be a significant hurdle to overcome.

Discovery of New Chemical Applications

The 2-amino-3-cyanopyridine (B104079) scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as antiviral, antibacterial, and as inhibitors of various enzymes. ijpsr.com This provides a strong rationale for exploring the potential of this compound in medicinal chemistry.

Future research should involve the synthesis of a library of derivatives by modifying the amino and methoxy groups to establish structure-activity relationships (SAR). These compounds could then be screened against a variety of biological targets. The methoxy group, in particular, offers a handle for improving metabolic stability and tuning the pharmacokinetic properties of potential drug candidates.

Another potential application lies in agrochemistry. Given that some pyridine derivatives have found use as herbicides or fungicides, investigating the biological activity of this compound and its derivatives in this area could yield new crop protection agents. researchgate.net

Table 2: Potential Applications and Research Focus

| Application Area | Research Focus | Potential Outcome |

| Medicinal Chemistry | Synthesis of derivatives, biological screening, SAR studies | New therapeutic agents |

| Materials Science | Ligand design for MOFs, synthesis of conjugated materials | Luminescent materials, porous solids, organic electronics |

| Agrochemicals | Screening for herbicidal and fungicidal activity | Novel crop protection agents |

Addressing Sustainability in this compound Synthesis and Utilization